2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the class of indene derivatives. Indene is a bicyclic aromatic hydrocarbon, and its derivatives are known for their diverse biological and chemical properties
Mechanism of Action
Mode of Action
It is known that the compound undergoes asymmetric hydrogenation over Pd/Al 2 O 3 in the presence of cinchonidine as a chiral modifier . .
Biochemical Pathways
It is known that the compound is involved in the synthesis of LKS01-B650, an imaging probe that selectively binds the catalytically active LMP7 subunit of immunoproteasome in living cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with indene or its derivatives as the starting material.
Functionalization: The indene ring is functionalized through various reactions, such as Friedel-Crafts alkylation, to introduce the methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the industrial process can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the indene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indane: A closely related compound with similar structural features.
Indene derivatives: Other derivatives of indene, such as 1H-indene and 2,3-dihydro-1H-indene.
Uniqueness: 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other indene derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-methyl-1,3-dihydroindene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCBMWZNOWFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.